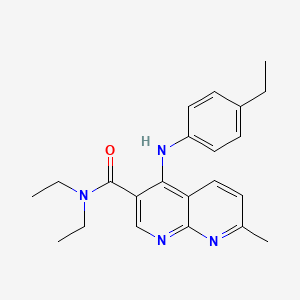

N,N-diethyl-4-((4-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N,N-diethyl-4-((4-ethylphenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, also known as DENC, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial Agents

The core structure of 1,8-naphthyridines has been identified for its diverse biological activities, including antimicrobial properties . Compounds with this core may be synthesized using multicomponent reactions and have potential applications as therapeutic agents against bacterial infections. The specific substitutions on the naphthyridine core, such as in the compound , could lead to novel antimicrobial agents with improved efficacy and reduced resistance.

Materials Science: Light-Emitting Diodes (LEDs)

1,8-Naphthyridine derivatives are known to be components of LEDs . The electronic properties of the compound , due to its specific substituents, could be explored for the development of new materials with enhanced luminescence or improved energy efficiency in LED technology.

Photophysics: Molecular Sensors

The naphthyridine moiety is utilized in molecular sensors due to its photochemical properties . The compound’s ability to interact with various analytes could be harnessed to create sensitive and selective sensors for environmental monitoring or diagnostic purposes.

Supramolecular Chemistry: Host-Guest Systems

Naphthyridine derivatives can form self-assembly host-guest systems . The unique structure of the compound could be investigated for its ability to form complexes with specific guest molecules, which is valuable in the design of molecular machines and drug delivery systems.

Polymer Science: Two-Photon Polymerization Initiators

Derivatives of naphthyridine, such as the compound , may serve as photoinitiators in two-photon polymerization, a technique used to create three-dimensional micro- and nanostructures with submicron resolution . This application is significant in the fields of microfluidics, metamaterials, and photonic crystals.

Synthetic Organic Chemistry: Construction of Medicinally Important Scaffolds

The compound’s structure could be used as a scaffold in the synthesis of medicinally important molecules. Its rigid and planar geometry can be advantageous in the design of drugs with specific binding affinities and pharmacokinetic properties .

Green Chemistry: Eco-Friendly Synthesis

The synthesis of naphthyridine derivatives, including the compound , can be achieved through eco-friendly methods . Research into these methods could lead to more sustainable practices in chemical synthesis, minimizing the environmental impact.

Propriétés

IUPAC Name |

N,N-diethyl-4-(4-ethylanilino)-7-methyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N4O/c1-5-16-9-11-17(12-10-16)25-20-18-13-8-15(4)24-21(18)23-14-19(20)22(27)26(6-2)7-3/h8-14H,5-7H2,1-4H3,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIQVRWBONVYPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N(CC)CC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-diethyl-4-[(4-ethylphenyl)amino]-7-methyl-1,8-naphthyridine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923947.png)

![7-Methyl-1-[3-(2-methylphenoxy)propyl]indole-2,3-dione](/img/structure/B2923948.png)

![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-4-fluoro-1,3-benzothiazol-2-amine](/img/structure/B2923957.png)

![5-Ethoxyspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2923958.png)

![2-[(2-Methoxybenzyl)amino]-4-(4-pyridyl)-5-pyrimidinecarboxylic acid](/img/structure/B2923960.png)

![N-[4-(Acetylamino)-2-methylbenzyl]-2-chloroacetamide](/img/structure/B2923963.png)

![N-[[1-[[3-(Trifluoromethyl)phenyl]methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2923966.png)

![2-Chloro-1-[3-(5-methylfuran-2-yl)-1,1-dioxo-1,4-thiazinan-4-yl]ethanone](/img/structure/B2923967.png)